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molecular formula C9H8N2O2 B044672 methyl 1H-indazole-3-carboxylate CAS No. 43120-28-1

methyl 1H-indazole-3-carboxylate

Cat. No. B044672
M. Wt: 176.17 g/mol
InChI Key: KWTCVAHCQGKXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351704B2

Procedure details

To indazole-3-carboxylic acid (40 g, 247 mmol) suspended in methanol (700 mL) was added concentrated H2SO4 (10 mL) slowly while stirring the mixture. The mixture was stirred and refluxed at 80° C. for 24 h. The mixture was cooled, filtered, and concentrated under reduced pressure to afford a pale yellow solid. The solid was suspended in water (700 mL), crushed to fine powder, collected by filtration, and rinsed with water (˜400 mL). The product was suspended in toluene, and evaporated to dryness under reduced pressure, affording indazole-3-carboxylic acid methyl ester as a pale yellow solid (45 g, >95% pure). (m/z): [M+H]+ calcd for C9H8N2O2 177.07; found, 177.0. 1H-NMR (CD3OD, 300 MHz): δ (ppm) 8.0 (1H, d), 7.5 (1H, d), 7.4 (1H, t), 7.2 (1H, t), 3.9 (3H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[N:2]1.OS(O)(=O)=O.[CH3:18]O>O>[CH3:18][O:11][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][N:2]=1)=[O:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
CUSTOM
Type
CUSTOM
Details
crushed to fine powder
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
rinsed with water (˜400 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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